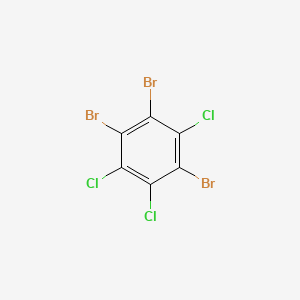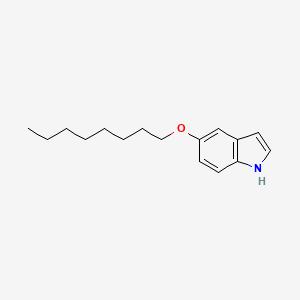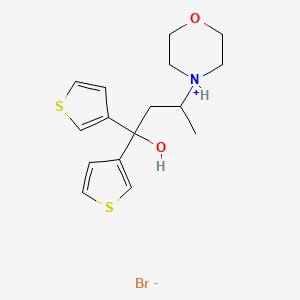![molecular formula C28H32N2O5 B13736230 N-[4-(2-diethylaminoethyloxy)phenyl]-2-[2-(4-methoxybenzoyl)phenoxy]acetamide CAS No. 163130-64-1](/img/structure/B13736230.png)
N-[4-(2-diethylaminoethyloxy)phenyl]-2-[2-(4-methoxybenzoyl)phenoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACETAMIDE,N-[4-[2-(DIETHYLAMINO)ETHOXY]PHENYL]-2-[2-(4-METHOXYBENZOYL)PHENOXY]-,ETHANEDIOATE(1:1) is a complex organic compound with the molecular formula C28H32N2O5 and a molecular weight of 476.56408. This compound is known for its unique chemical structure, which includes a combination of diethylamino, ethoxy, phenyl, methoxybenzoyl, and phenoxy groups. It is used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
The synthesis of ACETAMIDE,N-[4-[2-(DIETHYLAMINO)ETHOXY]PHENYL]-2-[2-(4-METHOXYBENZOYL)PHENOXY]-,ETHANEDIOATE(1:1) involves multiple steps. One common synthetic route includes the reaction of 4-(2-diethylaminoethoxy)aniline with 2-(4-methoxybenzoyl)phenoxyacetyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.
Analyse Des Réactions Chimiques
ACETAMIDE,N-[4-[2-(DIETHYLAMINO)ETHOXY]PHENYL]-2-[2-(4-METHOXYBENZOYL)PHENOXY]-,ETHANEDIOATE(1:1) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Applications De Recherche Scientifique
ACETAMIDE,N-[4-[2-(DIETHYLAMINO)ETHOXY]PHENYL]-2-[2-(4-METHOXYBENZOYL)PHENOXY]-,ETHANEDIOATE(1:1) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is utilized in the development of new materials and as an intermediate in the production of other chemical compounds.
Mécanisme D'action
The mechanism of action of ACETAMIDE,N-[4-[2-(DIETHYLAMINO)ETHOXY]PHENYL]-2-[2-(4-METHOXYBENZOYL)PHENOXY]-,ETHANEDIOATE(1:1) involves its interaction with specific molecular targets and pathways. The compound’s diethylamino and phenoxy groups play a crucial role in its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
ACETAMIDE,N-[4-[2-(DIETHYLAMINO)ETHOXY]PHENYL]-2-[2-(4-METHOXYBENZOYL)PHENOXY]-,ETHANEDIOATE(1:1) can be compared with other similar compounds, such as:
Phenoxyacetamide derivatives: These compounds share a similar phenoxyacetamide core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Diethylaminoethoxy derivatives: Compounds with diethylaminoethoxy groups exhibit similar chemical reactivity and potential biological activities.
Methoxybenzoyl derivatives: These compounds contain methoxybenzoyl groups and are studied for their unique chemical and pharmacological properties.
Propriétés
Numéro CAS |
163130-64-1 |
|---|---|
Formule moléculaire |
C28H32N2O5 |
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
N-[4-[2-(diethylamino)ethoxy]phenyl]-2-[2-(4-methoxybenzoyl)phenoxy]acetamide |
InChI |
InChI=1S/C28H32N2O5/c1-4-30(5-2)18-19-34-24-16-12-22(13-17-24)29-27(31)20-35-26-9-7-6-8-25(26)28(32)21-10-14-23(33-3)15-11-21/h6-17H,4-5,18-20H2,1-3H3,(H,29,31) |
Clé InChI |
SBEAODWFNJHFMO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C(=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B13736160.png)

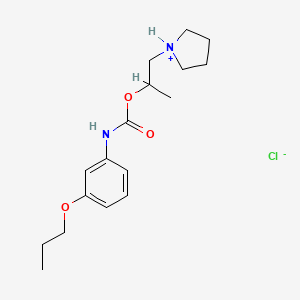
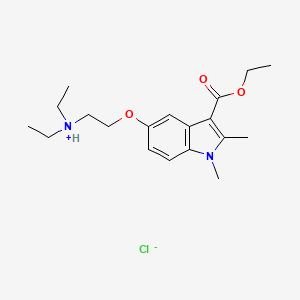


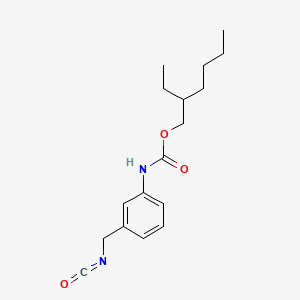
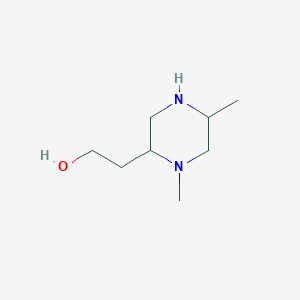
![dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B13736205.png)
